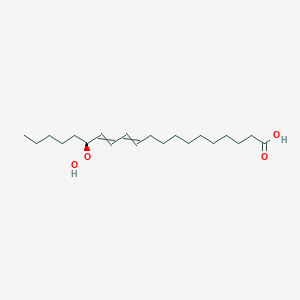

(15S)-15-hydroperoxyicosa-11,13-dienoic acid

Descripción general

Descripción

Molecular Structure Analysis

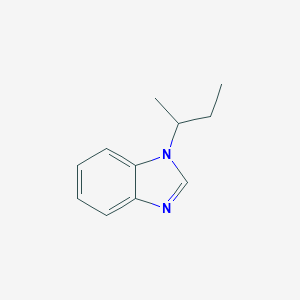

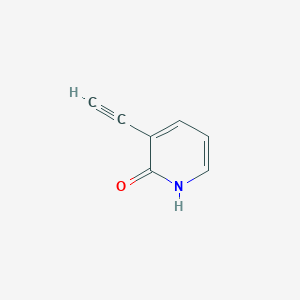

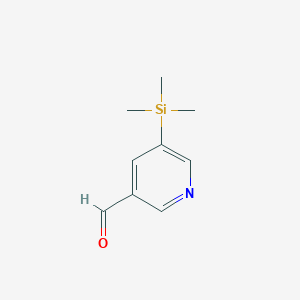

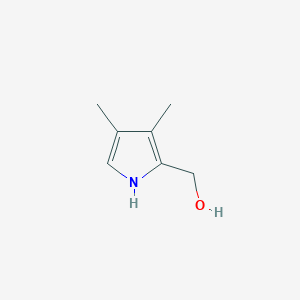

The molecular structure of 15(S)-HpEDE contains a total of 59 bonds, which include 23 non-H bonds, 3 multiple bonds, 17 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, and 2 hydroxyl groups .Physical And Chemical Properties Analysis

15(S)-HpEDE has a molecular formula of C20H36O4 and a molecular weight of 340.5 g/mol. It contains a total of 60 atoms, which include 36 Hydrogen atoms, 20 Carbon atoms, and 4 Oxygen atoms .Aplicaciones Científicas De Investigación

Chemical Reactions and Product Formation

(15S)-15-hydroperoxyicosa-11,13-dienoic acid and similar fatty acid hydroperoxides participate in complex chemical reactions under acidic conditions. These reactions can lead to the formation of various nitrated and oxygenated derivatives, highlighting the compound's role in generating bioactive molecules. For example, the reaction with nitrite ions can yield nitro derivatives and breakdown products, such as a novel 4-nitro-2-oximinoalk-3-enal, suggesting potential pathways for the formation of signaling compounds or metabolites with biological relevance (Napolitano, Camera, Picardo, & d'Ishida, 2002).

Role in Biological Systems

In biological systems, derivatives of (15S)-15-hydroperoxyicosa-11,13-dienoic acid, such as its conversion products, play significant roles. For instance, its involvement in the lipoxygenase pathway can lead to the production of suppressor cells from T cells, illustrating its importance in immune regulation and inflammation (Gualde, Rigaud, & Goodwin, 1985). Additionally, its metabolites have been implicated in the modulation of vascular function, indicating a potential role in cardiovascular diseases and conditions such as cerebrovascular spasm following subarachnoid hemorrhage (Schulz, Krueger, Manickavel, Steele, & Cook, 1993).

Antioxidant Defense Mechanisms

The reduction of fatty acid hydroperoxides, including (15S)-15-hydroperoxyicosa-11,13-dienoic acid, in human parotid saliva has been observed, indicating the presence of mechanisms in saliva that can detoxify these potentially harmful compounds. This suggests a role in the body's antioxidant defense system, protecting tissues from oxidative damage (Terao, Nagao, Yuki, & Itoh, 1993).

Inhibition of Platelet Activation

The hydroperoxy and hydroxy derivatives of fatty acids, including 15-hydroperoxyeicosatetraenoic acid (15-HPETE), have shown to inhibit platelet activation in rabbits. This points to potential anti-thrombotic properties, making them of interest for the development of treatments aimed at preventing blood clots (Coene, Bult, Claeys, Laekeman, & Herman, 1986).

Lipid Peroxidation and Antioxidant Systems

Studies have highlighted the role of human plasma in reducing arachidonic acid hydroperoxides to their hydroxy derivatives, demonstrating the body's capability to manage lipid peroxides through reduction processes. This indicates an essential aspect of cellular defense against oxidative stress, emphasizing the importance of maintaining balance in the presence of lipid peroxides (Terao, Shibata, & Matsushita, 1988).

Propiedades

IUPAC Name |

(15S)-15-hydroperoxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h9,11,14,17,19,23H,2-8,10,12-13,15-16,18H2,1H3,(H,21,22)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXNVBSLXJLOPR-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C=CC=CCCCCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(15S)-15-hydroperoxyicosa-11,13-dienoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)

![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)